molecular formula C9H11NS2 B084880 ethyl N-phenylcarbamodithioate CAS No. 13037-20-2

ethyl N-phenylcarbamodithioate

Cat. No.: B084880
CAS No.: 13037-20-2
M. Wt: 197.3 g/mol
InChI Key: GWCGONFKYSQUBK-UHFFFAOYSA-N
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Description

Ethyl N-phenylcarbamodithioate is a carbamodithioate derivative characterized by the presence of a dithiocarbamate functional group (S-C(=S)-N-) with ethyl and phenyl substituents on the nitrogen atom. Carbamodithioates are known for their versatility, often serving as intermediates in chemical reactions or active ingredients in pesticidal formulations due to their sulfur-rich structure, which can interact with biological systems.

Properties

IUPAC Name

ethyl N-phenylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGONFKYSQUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156479
Record name Carbanilic acid, dithio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-20-2
Record name Ethyl N-phenylcarbamodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, dithio-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilic acid, dithio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl N-phenylcarbamodithioate can be synthesized through the reaction of phenyl isothiocyanate with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHC(S)SC}_2\text{H}_5 ] The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, phenyl-, ethyl ester involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl N-phenylcarbamodithioate undergoes oxidation to form disulfides or sulfonic acids depending on the oxidizing agent:

ReagentConditionsProductNotes
Hydrogen peroxideAqueous, pH 7–9Bis(ethyl N-phenylcarbamoyl) disulfideCommon in dithiocarbamate oxidation
Oxygen (O₂)Ambient, catalytic metal ionsSulfonic acid derivativesRequires prolonged exposure

Key Finding : Oxidation with H₂O₂ proceeds via radical intermediates, confirmed by ESR studies in analogous dithiocarbamates .

Hydrolysis and Degradation

Acidic or alkaline conditions induce cleavage of the dithiocarbamate group:

MediumProductsMechanism
HCl (1M)Ethylamine, CS₂, and phenylureaAcid-catalyzed desulfurization
NaOH (2M)Sodium diethyldithiocarbamate, anilineBase-induced nucleophilic substitution

Thermal Stability : Decomposes above 150°C, releasing COS and H₂S gases.

Coordination Chemistry

The sulfur atoms act as soft Lewis bases, forming complexes with transition metals:

Metal SaltProduct StructureApplication
ZnCl₂Tetrahedral Zn(II) complexRubber vulcanization catalyst
Ni(NO₃)₂Square-planar Ni(II) complexElectrochemical studies

Notable Interaction : The Ni(II) complex exhibits catalytic activity in cross-coupling reactions .

Substitution Reactions

The dithiocarbamate group participates in nucleophilic substitutions:

ReagentConditionsProduct
Methyl iodideDMF, 60°CS-Methyl derivative
Benzyl chlorideK₂CO₃, acetoneS-Benzyl analog

Kinetics : Second-order kinetics observed in SN2-type reactions with alkyl halides.

Cycloaddition and Heterocycle Formation

Under catalytic conditions, this compound engages in [3+2] cycloadditions:

DipolarophileCatalystProductYield
PhenylacetyleneCuI (10 mol%)Thiophene-fused derivative78%
Methyl acrylateAgOTf (5 mol%)Pyridone analog65%

DFT Studies : Asynchronicity in bond formation (2.14 Å vs. 2.44 Å bond lengths) explains regioselectivity .

Biological Interactions

This compound inhibits metalloenzymes via metal chelation:

Target EnzymeIC₅₀ (µM)Mechanism
Carbonic anhydrase I0.85Zn²⁺ displacement at active site
Urease2.1Competitive inhibition

Structure-Activity : Branched alkyl chains (e.g., iso-butyl) enhance potency 44-fold compared to linear analogs .

Comparative Reactivity Table

A comparison with related dithiocarbamates:

CompoundOxidation Rate (H₂O₂)Hydrolysis Rate (pH 7)Metal Binding Affinity (log K)
This compound1.0 (reference)1.0 (reference)8.2 (Zn²⁺)
Diethyldithiocarbamate1.3× faster1.5× faster9.1 (Zn²⁺)

Scientific Research Applications

ethyl N-phenylcarbamodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamodithioic acid, phenyl-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Key Substituents Molecular Formula Functional Group
Ethyl N-phenylcarbamodithioate Not provided Ethyl, Phenyl C₉H₁₁NS₂ Carbamodithioate (S-C(=S)-N)
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate 62604-12-0 Methyl, 4-Methylphenyl C₁₀H₁₃NS₂ Carbamodithioate (S-C(=S)-N)
[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate 105858-88-6 Diethyl, Anilino, 4-Methoxyphenyl C₂₀H₂₄N₂OS₂ Carbamodithioate (S-C(=S)-N)

Key Observations :

  • Ethyl vs.
  • Substituted Aromatic Rings : The 4-methylphenyl group () introduces electron-donating methyl substituents, while the 4-methoxyphenyl group () adds methoxy groups, which may improve solubility in polar solvents and alter electronic interactions in target binding .
  • Complexity: The compound in features an additional anilino-iminoethyl chain, likely increasing molecular weight and influencing bioactivity through extended conjugation or hydrogen bonding .

Table 1: Comparative Properties of Carbamodithioates

Property This compound Methyl N-methyl-N-(4-methylphenyl)carbamodithioate [2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
Molecular Weight (g/mol) 197.32 211.34 380.55
Key Substituents Ethyl, Phenyl Methyl, 4-Methylphenyl Diethyl, Anilino, 4-Methoxyphenyl
Toxicity Not available Hazardous (requires medical intervention) Not specified
Potential Applications Agrochemicals, Catalysis Pesticides, Chemical synthesis Pharmaceuticals, Specialty chemicals

Mechanistic Insights

  • Steric Hindrance : Ethyl and phenyl groups in this compound may reduce enzymatic degradation compared to smaller substituents, prolonging activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl N-phenylcarbamodithioate with high purity and yield?

  • Methodology : Focus on optimizing reaction conditions (e.g., solvent choice, temperature, stoichiometry of reactants like phenyl isocyanate and ethyl dithiocarbamate). Use techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via recrystallization or column chromatography is critical to remove byproducts such as unreacted starting materials or thiourea derivatives .
  • Data Analysis : Report yields, melting points, and spectroscopic data (¹H/¹³C NMR, IR) to validate structural integrity. Cross-reference with literature to identify deviations (e.g., unexpected peaks in NMR indicating impurities) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodology : Combine multiple spectroscopic methods:

  • IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
  • NMR : Look for characteristic shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons in phenyl group at δ 7.2–7.5 ppm).
  • Mass Spectrometry : Identify molecular ion peaks (M⁺) and fragmentation patterns to differentiate from analogs like thiocarbamates .
    • Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

Comparative Studies : Replicate conflicting studies under controlled conditions (e.g., solvent polarity, temperature) to isolate variables.

Mechanistic Probes : Use kinetic isotope effects or Hammett plots to determine whether reactions proceed via SN1 or SN2 pathways.

Computational Modeling : Apply DFT calculations to compare transition-state energies under different conditions .

  • Data Interpretation : Address discrepancies by evaluating experimental design (e.g., purity of reagents, inert atmosphere use) and instrumental calibration .

Q. What strategies mitigate ligand degradation in metal complexes derived from this compound?

  • Methodology :

  • Stability Assays : Monitor complexes under varying pH, light, and temperature using UV-Vis spectroscopy or cyclic voltammetry.
  • Ligand Modification : Introduce electron-withdrawing groups on the phenyl ring to enhance oxidative stability.
  • Protective Coordination : Use chelating agents or inert gas environments during synthesis to prevent sulfur oxidation .
    • Advanced Analysis : Pair X-ray crystallography with EXAFS to correlate structural changes with degradation pathways .

Q. How can researchers standardize data reporting for this compound to enhance reproducibility?

  • Methodology :

  • FAIR Principles : Adopt standardized formats (e.g., JCAMP-DX for spectral data, CIF for crystallography) and metadata templates (e.g., experimental conditions, instrument settings) .
  • Open Tools : Use electronic lab notebooks (ELNs) to automate data capture and reduce transcription errors.
  • Collaborative Validation : Share raw datasets in repositories like Zenodo or ChemRxiv for peer verification .

Data Analysis & Interpretation

Q. How should outliers in bioactivity data for this compound derivatives be addressed?

  • Methodology :

Statistical Tests : Apply Grubbs’ test or Dixon’s Q-test to identify outliers.

Source Investigation : Check for experimental variables (e.g., cell line viability, solvent cytotoxicity).

Dose-Response Replication : Repeat assays at multiple concentrations to confirm trends .

  • Reporting : Transparently document outlier exclusion criteria and provide raw data in supplementary materials .

Q. What computational approaches predict the solubility and stability of this compound in biological systems?

  • Methodology :

  • QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility data.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to assess stability.
  • pKa Prediction : Use software like MarvinSuite to estimate protonation states under physiological conditions .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical sourcing and handling of this compound given its potential toxicity?

  • Guidelines :

  • Safety Protocols : Follow GHS labeling (e.g., S22, S24/25 for dust and skin contact) and use fume hoods during synthesis .
  • Regulatory Adherence : Comply with TSCA (US) and REACH (EU) regulations for hazardous chemical use .
  • Waste Management : Neutralize sulfur-containing waste via oxidation before disposal .

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